6-Ethynyl-6-methylundeca-1,10-diene
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Overview
Description
6-Ethynyl-6-methylundeca-1,10-diene is an organic compound with the molecular formula C12H18. It is a diene, meaning it contains two double bonds, and it also has an ethynyl group, which is a carbon-carbon triple bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-6-methylundeca-1,10-diene can be achieved through several methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method utilizes a metathesis catalyst, such as Grubbs’ first-generation catalyst, to facilitate the polymerization reaction . The reaction typically occurs at high temperatures, up to 190°C, or at lower temperatures using solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale ADMET polymerization processes. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-6-methylundeca-1,10-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
6-Ethynyl-6-methylundeca-1,10-diene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers through ADMET polymerization.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethynyl-6-methylundeca-1,10-diene involves its ability to participate in various chemical reactions due to the presence of double and triple bonds. These bonds can undergo addition reactions, where reagents add across the multiple bonds, leading to the formation of new products. The compound’s reactivity is influenced by the stability of the intermediates formed during these reactions, such as carbocations in electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,10-Undecadiene: Similar structure but lacks the ethynyl group.
6-Methylundeca-1,10-diene: Similar structure but lacks the ethynyl group.
1,9-Decadiene: Another diene with a different carbon chain length.
Uniqueness
6-Ethynyl-6-methylundeca-1,10-diene is unique due to the presence of both double and triple bonds, which confer distinct reactivity patterns compared to similar compounds. This makes it a valuable compound for studying various chemical reactions and developing new materials .
Properties
CAS No. |
922736-64-9 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
6-ethynyl-6-methylundeca-1,10-diene |
InChI |
InChI=1S/C14H22/c1-5-8-10-12-14(4,7-3)13-11-9-6-2/h3,5-6H,1-2,8-13H2,4H3 |
InChI Key |
XTVNOZPTRZAYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C)(CCCC=C)C#C |
Origin of Product |
United States |
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